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Compound of Interest

Compound Name: Norfloxacin

Cat. No.: B1679917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical

properties of norfloxacin and its key analogs. By presenting quantitative data in a structured

format, detailing experimental methodologies, and visualizing complex pathways, this guide

serves as an essential resource for researchers and professionals involved in the discovery,

development, and optimization of fluoroquinolone antibiotics.

Core Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of an antibiotic are intrinsically linked to its

physicochemical properties. For fluoroquinolones like norfloxacin and its derivatives, key

parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting

point dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Presentation
The following tables summarize the critical physicochemical parameters for norfloxacin and a

selection of its structural analogs. This comparative data is essential for understanding the

structure-property relationships within this class of antibiotics.

Table 1: Physicochemical Properties of Norfloxacin and Its Analogs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1679917?utm_src=pdf-interest
https://www.benchchem.com/product/b1679917?utm_src=pdf-body
https://www.benchchem.com/product/b1679917?utm_src=pdf-body
https://www.benchchem.com/product/b1679917?utm_src=pdf-body
https://www.benchchem.com/product/b1679917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

pKa1
(Carboxyl
ic Acid)

pKa2
(Piperazi
ne)

logP

Norfloxacin
C₁₆H₁₈FN₃

O₃
319.33 220-221[1]

6.23 -

6.34[1][2]

8.51 -

8.75[1][2]

[3]

-1.03 to

-0.47[1][3]

Ciprofloxac

in

C₁₇H₁₈FN₃

O₃
331.34 313-315 6.09 8.62 < 1

Pefloxacin
C₁₇H₂₀FN₃

O₃
333.36 Not Found 5.55 7.01

0.2 -

0.27[4]

Sparfloxaci

n

C₁₉H₂₂F₂N

₄O₃
392.40 Not Found 5.56 8.88

-0.081 to

2.5[5]

Moxifloxaci

n

C₂₁H₂₄FN₃

O₄
401.43 238-242[6] 5.49 9.51

-0.51 to

2.9[6][7]

Levofloxaci

n

C₁₈H₂₀FN₃

O₄
361.37 Not Found Not Found Not Found Not Found

Ofloxacin
C₁₈H₂₀FN₃

O₄
361.37 270-275 5.35 6.72

-0.39 to

0.09[8]

Lomefloxac

in

C₁₇H₁₉F₂N

₃O₃
351.35 239-240.5 5.74 Not Found -0.3

Gatifloxaci

n

C₁₉H₂₂FN₃

O₄
375.39 182-185[9] 5.49 8.82

-0.62 to

2.6[9][10]

Enoxacin
C₁₅H₁₇FN₄

O₃
320.32 220-224 Not Found Not Found -0.2

Table 2: Solubility of Norfloxacin and Its Analogs
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Compound Water Solubility (mg/mL)
pH Dependence of
Solubility

Norfloxacin 0.28 at 25°C[2][11]

Increases sharply at pH < 5

and pH > 10. Least soluble at

pH 7.5.[11][12]

Ciprofloxacin ~30 at 20°C (as hydrochloride) Soluble in dilute HCl.

Pefloxacin 11.4 at 25°C[4] Slightly soluble in water.

Sparfloxacin Practically insoluble[5]

Equilibrium solubility is pH-

dependent: 0.82 mg/mL (pH

1.2), 0.12 mg/mL (pH 4.0),

0.20 mg/mL (pH 6.8), 0.12

mg/mL (pure water).[10]

Moxifloxacin 0.168 g/L[6] Not specified

Levofloxacin
~100 (pH 0.6-5.8), 272 (max at

pH 6.7), ~50 (min at pH 6.9)

Solubility is constant from pH

0.6 to 5.8, increases to a

maximum at pH 6.7, and then

decreases.[13]

Ofloxacin 28.3[8][14]

Soluble at pH 2-5, sparingly

soluble at pH 7, freely soluble

above pH 9.[14]

Lomefloxacin Slightly soluble in water. Not specified

Gatifloxacin 60 (at pH 4)[9] pH-dependent.

Enoxacin 3.43 g/L Insoluble in water.

Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental to drug

development. This section outlines the detailed methodologies for key experiments cited in the

determination of pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration
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The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For

ionizable drugs like fluoroquinolones, pKa values are critical for predicting their behavior in

different physiological environments. Potentiometric titration is a precise method for

determining pKa.

Methodology:[15][16][17][18]

Preparation of Solutions:

Prepare a 1 mM solution of the test compound (e.g., norfloxacin) in a suitable solvent,

typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure

solubility.

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH)

solutions.

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

Calibration of the pH Meter:

Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

Titration Procedure:

Take a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.

Add the 0.15 M KCl solution to maintain a constant ionic strength.

If the compound is a weak acid, acidify the solution to approximately pH 2 with 0.1 M HCl.

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration until the pH reaches approximately 12.
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Data Analysis:

Plot the recorded pH values against the volume of titrant added to generate a titration

curve.

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint

of the steep portion of the titration curve.

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the

volume of titrant. The peak of this curve corresponds to the equivalence point.

Perform the titration in triplicate to ensure accuracy and calculate the mean and standard

deviation of the pKa values.

Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and its distribution

between an organic and an aqueous phase. The shake-flask method is the traditional and most

reliable method for its determination.

Methodology:

Preparation of Phases:

Use n-octanol as the organic phase and a suitable aqueous buffer (e.g., phosphate-

buffered saline, pH 7.4) as the aqueous phase.

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol

by shaking them together for at least 24 hours, then allowing the phases to separate.

Procedure:

Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated

n-octanol or aqueous phase to create a stock solution of known concentration.

Add a known volume of the stock solution to a flask containing known volumes of both

pre-saturated n-octanol and the pre-saturated aqueous phase.
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Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time

(typically 24-48 hours) to allow for complete partitioning and equilibration.

Phase Separation and Analysis:

After shaking, allow the mixture to stand until the two phases have completely separated.

Carefully withdraw a sample from each phase. It may be necessary to centrifuge the

samples to ensure complete separation.

Determine the concentration of the test compound in each phase using a suitable

analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration of the compound

in the n-octanol phase to its concentration in the aqueous phase: P =

[Concentration]octanol / [Concentration]aqueous

The logP is the logarithm of the partition coefficient: logP = log10(P)

Perform the experiment in triplicate and report the average logP value.

Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask

method is a common and reliable technique for determining equilibrium solubility.

Methodology:[19][20][21]

Preparation:

Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH

1.2, 4.5, and 6.8).

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solub-j8nlk8y41l5r/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add an excess amount of the solid test compound to a flask containing a known volume of

the desired buffer solution.

Seal the flask and agitate it at a constant temperature (e.g., 37°C) using a mechanical

shaker or stirrer for an extended period (e.g., 24-72 hours) to ensure equilibrium is

reached.

Sampling and Analysis:

After agitation, allow the suspension to settle.

Withdraw a sample of the supernatant, taking care not to disturb the solid material.

Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any

undissolved solid.

Analyze the concentration of the dissolved compound in the filtrate using a validated

analytical method such as HPLC or UV-Vis spectrophotometry.

Data Analysis:

The measured concentration represents the equilibrium solubility of the compound at that

specific pH and temperature.

Repeat the experiment at different pH values to determine the pH-solubility profile of the

compound.

Conduct the measurements in triplicate for each pH condition.

Mechanism of Action and Experimental Workflows
The antibacterial activity of fluoroquinolones stems from their ability to inhibit key bacterial

enzymes involved in DNA replication. Understanding this mechanism is crucial for the rational

design of new and more effective analogs.

Signaling Pathway: Inhibition of DNA Gyrase and
Topoisomerase IV
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Norfloxacin and its analogs exert their bactericidal effects by targeting two essential type II

topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][11][22][12][23][24]

These enzymes are vital for managing the topological state of DNA during replication,

transcription, and repair.

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing

negative supercoils into the bacterial DNA, a process necessary for the initiation of

replication and for relieving the torsional stress that arises during DNA unwinding.

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a crucial role in the

decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to

segregate into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA

is cleaved.[23] This stabilized complex blocks the progression of the replication fork and

transcription machinery, ultimately leading to double-strand DNA breaks and cell death.
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Caption: Fluoroquinolone mechanism of action.

Experimental Workflow: pKa Determination
The following diagram illustrates the workflow for determining the pKa of a fluoroquinolone

using potentiometric titration.
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Caption: Workflow for pKa determination.
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Experimental Workflow: logP Determination
This diagram outlines the shake-flask method for determining the logP of a fluoroquinolone.
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Caption: Workflow for logP determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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